N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline
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Overview
Description
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a nitro group, and a chloro group attached to an aniline ring, along with two propyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline typically involves multiple steps, starting with the preparation of the aniline derivative. The process may include nitration, halogenation, and alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl and nitro groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
- N,N-Dipropyl-5-chloro-2-nitroaniline
- N,N-Dipropyl-4-trifluoromethylaniline
- N,N-Dipropyl-5-chloro-4-trifluoromethylaniline
Uniqueness: N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline stands out due to the combination of its functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the nitro group contributes to its reactivity and potential biological activity.
Properties
IUPAC Name |
5-chloro-2-nitro-N,N-dipropyl-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N2O2/c1-3-5-18(6-4-2)11-8-10(14)9(13(15,16)17)7-12(11)19(20)21/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIWGWAHUDNLBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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